2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as Compound X) features a cyclopenta[d]pyrimidinone core substituted at position 1 with a pyridin-2-ylmethyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further connected to a 4-isopropylphenyl group, a structural motif associated with enhanced lipophilicity and receptor binding in medicinal chemistry .
The sulfanyl-acetamide linker introduces a thioether bond, which can influence metabolic stability and target engagement .
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)17-9-11-18(12-10-17)26-22(29)15-31-23-20-7-5-8-21(20)28(24(30)27-23)14-19-6-3-4-13-25-19/h3-4,6,9-13,16H,5,7-8,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDJCVLOJJRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The cyclopenta[d]pyrimidine scaffold forms the structural backbone of the target compound. A widely cited method involves the condensation of 2-amino-1-cyclopentenecarboxylic acid methyl ester with formamide under reflux conditions. This reaction proceeds via cyclization, facilitated by sodium methylate in butanol, to yield 6,7-dihydro-3H,5H-cyclopenta[d]pyrimidin-4-one as a key intermediate. Alternative approaches employ urea or thiourea derivatives to construct the pyrimidine ring, though formamide-based methods offer superior regioselectivity for the 2-oxo configuration.
Reaction Conditions:
The cyclopenta[d]pyrimidin-2-one core is isolated via neutralization with sulfuric acid followed by recrystallization in isopropanol.
Introduction of the Pyridin-2-ylmethyl Group at Position 1
Functionalization at position 1 is achieved through N-alkylation of the cyclopenta[d]pyrimidin-2-one intermediate. Pyridin-2-ylmethyl bromide serves as the alkylating agent, reacting with the deprotonated nitrogen at position 1 under basic conditions. Potassium carbonate in dimethylformamide (DMF) at room temperature ensures efficient substitution while minimizing side reactions.
Optimization Insights:
- Base: K₂CO₃ (4 equiv) enhances nucleophilicity without hydrolyzing the pyrimidinone ring.
- Solvent: DMF facilitates solubility of both the substrate and alkylating agent.
- Yield: 65–70% after recrystallization.
Bromination at Position 4
Bromination at position 4 replaces the oxo group with a bromine atom, creating a leaving group for subsequent thiolation. N-Bromosuccinimide (NBS) in acetic acid at room temperature achieves selective bromination without affecting the pyridin-2-ylmethyl substituent.
Critical Parameters:
The 4-bromo intermediate is purified via vacuum filtration and washed with cold ethanol to remove unreacted NBS.
Thiolation to Introduce the Sulfhydryl Group
Thiourea-mediated displacement of the bromine atom introduces a sulfhydryl (-SH) group at position 4. Refluxing the 4-bromo derivative with thiourea in ethanol, followed by alkaline hydrolysis and acidification, yields the 4-thiol intermediate.
Procedure:
- Reagents: Thiourea (2 equiv), NaOH (2M)
- Conditions: Ethanol, reflux for 8 hours
- Workup: Acidification with HCl to pH 2–3
- Yield: 75–80%
Alkylation with Chloroacetamide Derivative
The final step involves alkylation of the 4-thiol intermediate with N-[4-(propan-2-yl)phenyl]-2-chloroacetamide. This reaction proceeds via nucleophilic substitution in DMF using potassium carbonate as the base.
Reaction Scheme:
$$
\text{4-SH Intermediate} + \text{Cl-CH}2\text{-C(O)-NH-C}6\text{H}4\text{-iPr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Optimized Conditions:
- Temperature: Room temperature (25°C)
- Reaction Time: 4 hours
- Yield: 60–65%
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Bromination:
Competing bromination at position 7 is mitigated by using acetic acid as the solvent, which stabilizes the transition state at position 4.Thiol Oxidation:
The 4-thiol intermediate is prone to oxidation; conducting reactions under nitrogen atmosphere and using fresh thiourea minimizes disulfide formation.Purification of Final Product: Silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:3 to 1:1) resolves the target compound from unreacted acetamide.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Research has identified several key areas where this compound exhibits significant biological activity:
Anticancer Properties
Studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, multicellular spheroid assays have been used to screen drug libraries for novel anticancer compounds, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
This compound has potential as an inhibitor for various enzymes involved in cancer pathways. Notably, related compounds have shown the ability to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence factors. This suggests that the compound could similarly affect microbial pathogenicity .
Antimicrobial Effects
Research has documented antimicrobial activity associated with structurally similar compounds. This opens avenues for exploring the compound's effectiveness against various pathogens, making it a candidate for further investigation in infectious disease contexts .
Synthesis and Reaction Pathways
The synthesis of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : This step is foundational for establishing the compound's structural framework.
- Introduction of Functional Groups : The addition of the pyridinylmethyl and acetamide functionalities enhances the compound's solubility and interaction with biological targets.
- Coupling Reactions : The final steps involve coupling reactions that yield the thioether linkage essential for its biological activity.
Case Studies
Several case studies have provided insights into the biological activities of similar compounds:
Anticancer Activity
One study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
Antimicrobial Effects
Another research effort indicated significant antimicrobial activity against various pathogens when tested with structurally analogous compounds .
Mechanism of Action
The mechanism of action of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Specific biochemical pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
HC-030031: TRPA1 Antagonist
Structure :
- Core: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl
- Substituent: N-[4-(propan-2-yl)phenyl]acetamide
Key Similarities :
- Shares the N-[4-(propan-2-yl)phenyl]acetamide group, critical for target binding in TRPA1 inhibition.
- Both compounds utilize a bicyclic heteroaromatic core (purinone vs. cyclopenta[d]pyrimidinone).
Pharmacological Data :
Divergences :
Compound 5.15: Pyrimidinone Derivative
Structure :
- Core: 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl
- Substituent: Sulfanyl-acetamide linked to N-(4-phenoxyphenyl)
Key Similarities :
Pharmacological Data :
Divergences :
- The pyrimidinone core lacks the cyclopenta ring system, reducing structural complexity compared to Compound X.
Suvecaltamide: Calcium Channel Stabilizer
Structure :
- Core: Pyridine-ethyl trifluoroethoxy
- Substituent: N-[4-(propan-2-yl)phenyl]acetamide
Key Similarities :
Pharmacological Data :
Divergences :
- The pyridine core and trifluoroethoxy side chain diverge significantly from Compound X’s bicyclic system.
Structural and Pharmacological Data Table
Biological Activity
The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrimidine ring fused with a cyclopentane framework, a pyridine moiety, and a sulfanyl-acetamide group. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound's intricate structure allows it to interact with various biological targets. Key features include:
- Pyrimidine and Cyclopentane Fusion : This structural arrangement may enhance binding affinity to specific enzymes or receptors.
- Sulfanyl Group : Known for its role in modulating biological activity through redox reactions.
- Acetamide Moiety : Often involved in enhancing solubility and bioavailability.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1. N-{(5-chloro-benzothiophen)-3-yldimethyl}-N-(4-methyl)acetamide | Contains a benzothiophene moiety | Lacks cyclopentane structure |
| 2. N-{(6-amino-pyrimidin)-5-yloxy}-N-(isopropyl)acetamide | Features an amino-pyrimidine structure | Different functional groups |
| 3. 5-(4-methoxyphenyl)-1H-pyrazole | Lacks the cyclopentane component | Simpler structure |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence signal transduction pathways. Interaction studies suggest it may act as an inhibitor for specific protein targets, potentially leading to therapeutic effects against various diseases.
Antitumor Activity
Research indicates that compounds structurally related to this molecule have demonstrated antitumor properties. For instance, studies on similar pyrimidine derivatives have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer proliferation .
Inhibition Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. Preliminary findings suggest:
- Protein Kinase Inhibition : The compound has shown potential as a protein tyrosine kinase inhibitor, which is crucial in cancer therapy .
- Cyclooxygenase (COX) Inhibition : Related compounds have exhibited selective inhibition of COX-II, suggesting potential anti-inflammatory applications .
Study 1: Anticancer Screening
A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives of the compound exhibited significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for further development .
Study 2: COX-II Selectivity
In another investigation focusing on COX-II inhibitors, derivatives similar to this compound showed varying degrees of selectivity and potency. One derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Initial reactions involve forming the pyrimidine core through condensation reactions.
- Introduction of Functional Groups : Subsequent steps include adding the sulfanyl and acetamide groups under controlled conditions to ensure high yield and purity.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
A multi-step synthesis approach is recommended, leveraging methodologies from analogous cyclopenta[d]pyrimidine derivatives. For example:
- Step 1 : Condensation of pyridin-2-ylmethylamine with a cyclopenta[d]pyrimidinone precursor under reflux in anhydrous dimethylformamide (DMF) to form the 1-[(pyridin-2-yl)methyl] substituent.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or thiolacetic acid in basic conditions (e.g., KOH/ethanol) .
- Step 3 : Acetamide coupling via EDC/HOBt-mediated reaction with 4-isopropylphenylamine.
Key Data from Analogous Syntheses (from ):
| Compound | Yield | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinone derivative | 83–96% | 151–221 | ¹H NMR, HRMS, X-ray diffraction |
Recommendation : Optimize reaction time and stoichiometry using gradient screening. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- ¹H/¹³C NMR : Analyze proton environments (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm, isopropyl group at δ 1.2–1.3 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₅O₂S: 458.1912) .
- X-ray Crystallography : Resolve cyclopenta[d]pyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .
Note : For unstable intermediates, use in situ FTIR to monitor reaction progress (e.g., disappearance of thiourea peaks at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Modify Key Substituents :
-
Replace the sulfanyl group with sulfone or phosphonate moieties to assess impact on target binding .
-
Vary the pyridin-2-ylmethyl group with other heteroaromatic systems (e.g., pyrazine or quinoline) to probe steric/electronic effects .
- Assay Design :
-
Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values.
-
Compare with structurally similar compounds (e.g., ’s pyrido[2,3-d]pyrimidin-4-one derivatives) to identify critical pharmacophores .
Example Finding : In thieno[2,3-d]pyrimidinones, sulfanyl groups enhance solubility but reduce metabolic stability compared to sulfones .
Q. How should researchers address discrepancies in solubility versus bioactivity data?
- Orthogonal Solubility Assays : Use dynamic light scattering (DLS) to detect aggregates in PBS (pH 7.4) and simulate physiological conditions .
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility without altering core pharmacophores .
- Data Reconciliation : Cross-validate bioactivity using multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
Case Study : Substitution of the 4-isopropylphenyl group with a polar morpholine ring in analogous compounds increased solubility by 3-fold but retained 80% target affinity .
Q. What strategies resolve conflicting crystallographic and computational docking results?
- Hybrid Modeling : Combine X-ray data (e.g., ’s single-crystal structures) with molecular dynamics simulations to account for protein flexibility .
- Free Energy Perturbation (FEP) : Calculate binding affinities for proposed conformations and compare with experimental IC₅₀ values .
- Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and reconcile computational predictions .
Methodological Guidelines
- Synthetic Optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst loading) for yield improvement .
- Data Contradictions : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets .
- Safety : Follow general handling protocols for sulfanyl-containing compounds (e.g., use fume hoods, avoid prolonged skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
